molecular formula C10H9F5N2 B1406283 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1713162-82-3

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1406283
CAS No.: 1713162-82-3
M. Wt: 252.18 g/mol
InChI Key: OXEWMGYKRBFCMV-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It features a pyridine ring substituted with a trifluoromethyl group at the 6-position and a difluoropyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the fluorinated groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique electronic and thermal properties.

    Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
  • 2-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl and difluoropyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its lipophilicity and resistance to metabolic degradation, making it a valuable compound in drug design and materials science.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)4-5-17(6-9)8-3-1-2-7(16-8)10(13,14)15/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEWMGYKRBFCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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